molecular formula C16H19N3O3S2 B2814647 Cyclopropyl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 941892-80-4

Cyclopropyl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2814647
CAS RN: 941892-80-4
M. Wt: 365.47
InChI Key: HRJPKBNTMSPMMQ-UHFFFAOYSA-N
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Description

Benzothiazole derivatives have been highlighted in recent synthetic developments of anti-tubercular compounds . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . Thiazoles, a component of benzothiazole, are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The structure of benzothiazole derivatives has been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

Benzothiazole derivatives have shown inhibitory concentrations against M. tuberculosis . They have also demonstrated antibacterial activity .

Scientific Research Applications

Overview

Cyclopropyl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a compound of interest in various scientific research contexts. While the specific compound mentioned does not directly appear in the research, closely related compounds have been synthesized and evaluated for their therapeutic potentials, including anticancer, antituberculosis, and antimicrobial activities. These studies highlight the broader chemical scaffold's versatility and potential for drug development.

Anticancer and Antituberculosis Applications

Research has demonstrated the synthesis of compounds with structural similarities to Cyclopropyl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone, focusing on their potential as anticancer and antituberculosis agents. For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been synthesized and shown to induce apoptosis in cancer cells, inhibit tubulin polymerization, and possess drug-like properties based on in silico studies (Manasa et al., 2020). Similarly, benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new chemotypes with promising anti-mycobacterial activity, showcasing low cytotoxicity and significant therapeutic indices (Pancholia et al., 2016).

Antimicrobial Activity

The antimicrobial potential of compounds within the same chemical family has also been explored. Research into new pyridine derivatives, including those with benzothiazole and piperazine components, has shown variable and modest activity against bacteria and fungi, suggesting the utility of these compounds in developing new antimicrobial agents (Patel et al., 2011).

Metabolic Studies

Metabolism studies of related compounds, such as Lu AA21004, a novel antidepressant, reveal insights into the metabolic pathways, including the formation of hydroxy-phenyl metabolites and benzoic acid derivatives. These studies are crucial for understanding the pharmacokinetics and optimizing the therapeutic profiles of related compounds (Hvenegaard et al., 2012).

Future Directions

The future directions for the research on benzothiazole derivatives could involve further exploration of their anti-tubercular properties and potential applications in other areas of medicine .

properties

IUPAC Name

cyclopropyl-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c1-24(21,22)13-4-2-3-12-14(13)17-16(23-12)19-9-7-18(8-10-19)15(20)11-5-6-11/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJPKBNTMSPMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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